molecular formula C19H30N2O6 B613682 Boc-Dab(Dde)-OH CAS No. 1263045-50-6

Boc-Dab(Dde)-OH

Cat. No.: B613682
CAS No.: 1263045-50-6
M. Wt: 382,46 g/mole
InChI Key:
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Description

Boc-Dab(Dde)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) groups. This compound is valuable in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.

Scientific Research Applications

Chemistry: Boc-Dab(Dde)-OH is used in the synthesis of peptides and proteins, allowing for the introduction of 2,4-diaminobutyric acid residues into peptide chains. This is crucial for studying the structure and function of proteins.

Biology: In biological research, this compound is used to create peptides that can be used as probes or inhibitors in various biochemical assays. These peptides help in understanding protein-protein interactions and enzyme mechanisms.

Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using this compound can be designed to target specific receptors or enzymes, making them potential therapeutic agents.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.

Mechanism of Action

The mechanism of action of “Boc-Dab(Dde)-OH” is not explicitly stated in the available resources. It’s often used in proteomics research, suggesting it may interact with proteins or other biological molecules .

Safety and Hazards

Handling “Boc-Dab(Dde)-OH” requires certain safety precautions. It’s advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact with eyes or skin, immediate medical attention is necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab(Dde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The Dde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloroformate in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Boc-Dab(Dde)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid. The Dde group can be removed using hydrazine or hydroxylamine.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for Boc removal, hydrazine or hydroxylamine for Dde removal.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Major Products Formed:

    Deprotection: 2,4-diaminobutyric acid.

    Coupling: Peptides and proteins with specific sequences.

Comparison with Similar Compounds

  • Boc-Dab-OtBu
  • Fmoc-Dab(Dde)-OH
  • Boc-Dab-OH
  • Fmoc-Dab-OH

Properties

IUPAC Name

(2S)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFOGFBBBAQNFL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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